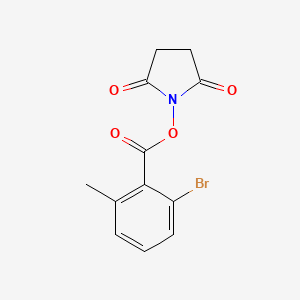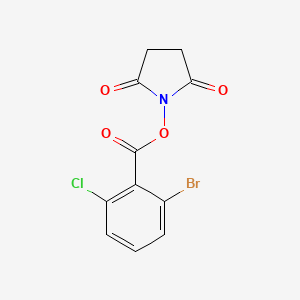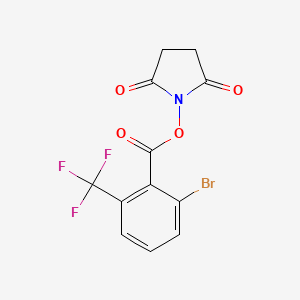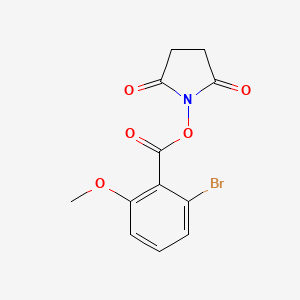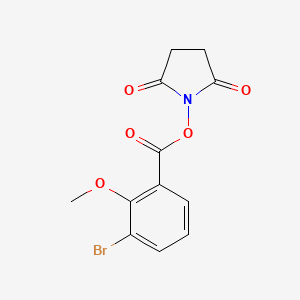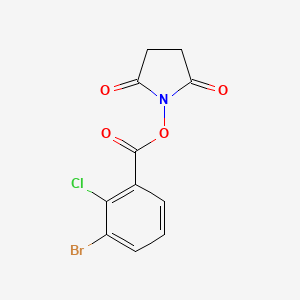
2,5-Dioxopyrrolidin-1-yl 3-bromo-2-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dioxopyrrolidin-1-yl 3-bromo-2-chlorobenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties This compound is characterized by the presence of a 2,5-dioxopyrrolidin-1-yl group attached to a 3-bromo-2-chlorobenzoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dioxopyrrolidin-1-yl 3-bromo-2-chlorobenzoate typically involves the reaction of 3-bromo-2-chlorobenzoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of automated reactors and continuous flow systems can improve efficiency and scalability. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
化学反应分析
Types of Reactions
2,5-Dioxopyrrolidin-1-yl 3-bromo-2-chlorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzoate ring can participate in nucleophilic substitution reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed.
Major Products
Substitution Reactions: Products include substituted benzoates with different functional groups replacing the bromine or chlorine atoms.
Coupling Reactions: Products are often biaryl compounds or other complex structures.
Hydrolysis: The major products are 3-bromo-2-chlorobenzoic acid and N-hydroxysuccinimide.
科学研究应用
2,5-Dioxopyrrolidin-1-yl 3-bromo-2-chlorobenzoate has several applications in scientific research:
作用机制
The mechanism of action of 2,5-Dioxopyrrolidin-1-yl 3-bromo-2-chlorobenzoate largely depends on its application. In the context of organic synthesis, it acts as an acylating agent, facilitating the formation of amide and ester bonds. The molecular targets and pathways involved in its biological applications are still under investigation, but it is believed to interact with specific enzymes and receptors, modulating their activity .
相似化合物的比较
Similar Compounds
2,5-Dioxopyrrolidin-1-yl 3-iodobenzoate: Similar structure but with an iodine atom instead of bromine.
2,5-Dioxopyrrolidin-1-yl 3,3,3-trifluoropropanoate: Contains a trifluoropropanoate group instead of the benzoate moiety.
2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetamide: A related compound with a phenylacetamide group.
Uniqueness
2,5-Dioxopyrrolidin-1-yl 3-bromo-2-chlorobenzoate is unique due to the presence of both bromine and chlorine atoms on the benzoate ring, which allows for diverse chemical modifications and applications. Its ability to participate in various coupling reactions and its potential use in drug development further distinguish it from similar compounds .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-bromo-2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO4/c12-7-3-1-2-6(10(7)13)11(17)18-14-8(15)4-5-9(14)16/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPQKOJYLBYBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.53 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
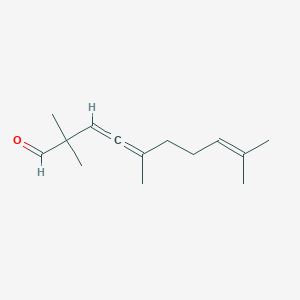
![(3-Bromo-4-methylphenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269048.png)
![(3-Bromo-4-(trifluoromethyl)phenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269053.png)
![(3-Bromo-4-chlorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269060.png)
![(3-Bromo-4-methoxyphenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269073.png)
![(4-Bromo-3-(trifluoromethyl)phenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269077.png)
![(4-Bromo-3-fluorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269084.png)
![(4-Bromo-3-chlorophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269088.png)
![(4-Bromo-3-iodophenyl)(6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B8269091.png)
